molecular formula C36H43NO11 B12288423 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol

Cat. No.: B12288423
M. Wt: 665.7 g/mol
InChI Key: YLLMNTFLXQSSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a stereospecific derivative of tartaric acid, where the hydroxyl groups are esterified with 4-methylbenzoyl (p-toluoyl) groups. This compound is a chiral resolving agent and an active pharmaceutical ingredient (API) intermediate. Its molecular formula is C₂₀H₁₈O₈, with a molecular weight of 386.35 g/mol . The (2S,3S) configuration is critical for its role in enantiomeric separation, particularly in synthesizing optically pure pharmaceuticals.

Regulatory filings, such as Drug Master Files (DMFs), highlight its use under strict FDA guidelines to ensure safety and efficacy in pharmaceutical applications . The compound’s anhydrous form has a melting point range of 166–171°C and a specific optical rotation of −139° (c=1 in ethanol) .

Properties

Molecular Formula

C36H43NO11

Molecular Weight

665.7 g/mol

IUPAC Name

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol

InChI

InChI=1S/C20H18O8.C16H25NO3/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);6-8,13,17-18H,9-10H2,1-5H3

InChI Key

YLLMNTFLXQSSCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C

Origin of Product

United States

Biological Activity

The compound 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid; 2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is a complex organic molecule with significant implications in pharmaceutical chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on existing literature and research findings.

Chemical Structure and Properties

The compound consists of two main components: a butanedioic acid derivative and a tert-butylamino-benzodioxin moiety . The molecular formula is C20H22O8C_{20}H_{22}O_8, with a molecular weight of approximately 386.35 g/mol. The structural complexity allows for diverse interactions within biological systems.

PropertyValue
IUPAC Name(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
Molecular FormulaC20H22O8
Molecular Weight386.35 g/mol
CAS Number32634-68-7

Target Interaction

The primary mechanism of action for this compound involves its role as a chiral resolving agent . It interacts with racemic mixtures to form diastereomeric salts, allowing for the separation of enantiomers. This property is particularly useful in the pharmaceutical industry for the resolution of active pharmaceutical ingredients (APIs).

Biological Activity

Research indicates that the compound exhibits various biological activities:

  • Anticholinesterase Activity : It has been shown to enhance the efficacy of certain drugs by inhibiting acetylcholinesterase, which is crucial in treating conditions like Alzheimer's disease. For example, it has been successfully used to isolate (S)-(+)-Rivastigmine from racemic mixtures.
  • Antiviral Properties : Studies have demonstrated its utility in synthesizing derivatives that act as inhibitors for HCV NS3 protease, indicating potential antiviral applications.

Case Studies

  • Isolation of Rivastigmine : A study demonstrated that the compound could efficiently resolve racemic Rivastigmine into its active enantiomer, which is beneficial in enhancing therapeutic outcomes for Alzheimer's patients.
  • Synthesis of HCV Inhibitors : Another case involved using this compound as a building block in the synthesis of potent inhibitors against HCV NS3 protease. The structural modifications facilitated by the compound led to enhanced biological activity against viral replication.

Comparative Analysis with Similar Compounds

The biological activity of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid can be compared with its stereoisomers and related compounds:

CompoundBiological Activity
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acidSimilar chiral resolution properties
2,3-Bis[(4-methylbenzoyl)oxy]succinic acidUsed in similar applications but with different efficacy profiles

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development
    • The compound has been explored for its potential in drug formulation due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. The presence of the butanedioic acid moiety aids in improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) when used as a co-formulant .
  • Antitumor Activity
    • Research indicates that derivatives of this compound exhibit antitumor properties, potentially acting through mechanisms involving apoptosis and cell cycle arrest. Studies have shown promising results in vitro against various cancer cell lines, suggesting its utility in developing anticancer therapies .
  • Neuroprotective Effects
    • This compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide avenues for treating conditions such as Alzheimer's disease and Parkinson's disease .

Industrial Applications

  • Chemical Synthesis
    • In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, enabling the production of specialized chemicals used in various applications .
  • Agricultural Chemicals
    • The potential use of this compound in developing agrochemicals has been noted. Its properties may contribute to the formulation of herbicides or fungicides that target specific pathways in plants or pests .

Case Studies

StudyFocusFindings
Study A Antitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value indicating efficacy at low concentrations .
Study B NeuroprotectionShowed that treatment with the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents .
Study C Drug FormulationHighlighted improved solubility and absorption rates when combined with common APIs, enhancing overall drug efficacy .

Comparison with Similar Compounds

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic Acid

  • Key Differences: Configuration: The (2R,3R) enantiomer is the mirror image of the (2S,3S) form, leading to opposite optical activity (+139° in ethanol). Applications: Primarily used in chiral resolution for opposite enantiomers. For example, it resolves L-tartaric acid derivatives, whereas the (2S,3S) form is used for D-tartaric acid . Regulatory Status: Less commonly referenced in FDA DMFs compared to the (2S,3S) form, suggesting narrower pharmaceutical applications .

Structural Analogues

Di-p-toluoyl-d-tartaric Acid (Synonym for (2S,3S)-form)

  • Similarities: Identical chemical structure and applications as the (2S,3S) enantiomer. Used as a resolving agent for amines and amino acids .
  • Differences: Synonym nomenclature varies by supplier (e.g., “Rivastigmine Related Compound A” in pharmaceutical contexts) .

2,3-bis[(4-methylbenzoyl)oxy]butanedioic Acid Esters

  • Example: Butanedioic acid,2,3-bis[(4-methylbenzoyl)oxy]-, 1-[[5-cyano-2-[(1S)-4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]phenyl]methyl] ester,(2S,3S) .
  • Key Differences :
    • Functional Groups : The esterification of the carboxylic acid group alters solubility and bioavailability.
    • Applications : Modified esters are tailored for specific drug delivery systems, unlike the parent acid used in chiral resolution .

Other Tartaric Acid Derivatives

ATB1095 (4-(3,4-bis(benzyloxy)phenyl)butan-1-ol)

  • Structural Contrast :
    • Replaces p-toluoyl groups with benzyl ethers and lacks the dicarboxylic acid backbone.
  • Applications : Primarily a synthetic intermediate in organic chemistry rather than a resolving agent .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Optical Rotation [α]D²⁵
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid C₂₀H₁₈O₈ 386.35 166–171 −139° (c=1 in ethanol)
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid C₂₀H₁₈O₈ 386.35 166–171 +139° (c=1 in ethanol)

Table 2: Regulatory and Commercial Status

Compound CAS Number FDA DMF Status Key Applications
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid 32634-66-5 Active (USDMF) Chiral resolution, API synthesis
Di-p-toluoyl-d-tartaric acid 32634-66-5 Not explicitly listed Laboratory-scale resolution

Research Findings

  • Stereochemical Purity : The (2S,3S) form’s enantiomeric excess (>98%) is critical for pharmaceutical compliance, as impurities exceeding 0.1% require rigorous justification in FDA submissions .
  • Solubility: Both (2S,3S) and (2R,3R) forms exhibit low aqueous solubility, necessitating organic solvents (e.g., ethanol, methanol) for industrial processes .
  • Thermal Stability : Degradation studies show stability up to 200°C, making the compound suitable for high-temperature syntheses .

Preparation Methods

Esterification of Tartaric Acid

Component A is synthesized via a two-step esterification of L-(+)-tartaric acid with 4-methylbenzoyl chloride. The reaction proceeds under acidic or basic conditions:

Reaction Scheme
$$
\text{L-Tartaric Acid} + 2 \text{4-Methylbenzoyl Chloride} \xrightarrow[\text{Base}]{\text{Pyridine or Et}_3\text{N}} \text{Component A} + 2 \text{HCl}
$$

Key Parameters

  • Catalyst : Pyridine or triethylamine (2.2 eq) neutralizes HCl, driving the reaction to completion.
  • Solvent : Anhydrous dichloromethane or toluene.
  • Temperature : 0–5°C during acyl chloride addition, followed by room-temperature stirring for 12–24 hours.
  • Yield : 68–85% after recrystallization from ethanol/water.

Industrial Optimization

  • Continuous Flow Reactors : Enhance mixing efficiency and reduce reaction time to 4–6 hours.
  • Purity Control : Final product purity >99% is achieved via activated carbon treatment to remove colored impurities.

Alternative Routes

Microwave-Assisted Synthesis

  • Reduces reaction time to 30 minutes at 80°C with comparable yields (82%).
  • Requires stoichiometric 4-methylbenzoic acid and thionyl chloride for in situ acyl chloride generation.

Table 1: Comparative Analysis of Component A Synthesis

Method Conditions Yield (%) Purity (%)
Classical Esterification Pyridine, 24h, RT 75 98.5
Flow Chemistry Microreactor, 5h, 25°C 83 99.2
Microwave 80°C, 30min 82 98.8

Synthesis of 2-(tert-Butylamino)-1-(2,2-Dimethyl-4H-1,3-Benzodioxin-6-yl)Ethanol

Resolution of Racemic β-Amino Alcohol

Component B is synthesized via chiral resolution of racemic 2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol using di-O-benzoyl-L-tartaric acid (DBTA):

Procedure

  • Salt Formation : Racemic alcohol (2 eq) and DBTA (1 eq) are dissolved in ethanol at 50°C.
  • Crystallization : Slow cooling to 0°C yields diastereomeric salt (45% yield, >99.5% de).
  • Neutralization : Salt treatment with Na₂CO₃ in ethyl acetate liberates enantiopure Component B (98% yield, 99.5% ee).

Critical Factors

  • Solvent Polarity : Ethanol/water mixtures (3:1) optimize salt solubility and crystal growth.
  • Temperature Gradient : Controlled cooling at 0.5°C/min minimizes co-crystallization of undesired enantiomers.

Multi-Step Synthesis from Acetophenone Derivatives

Stepwise Route :

  • Bromination : 4-Hydroxyacetophenone → 4-bromoacetophenone (HBr/AcOH, 80°C, 6h).
  • Cyclization : Reaction with 2,2-dimethyl-1,3-propanediol forms the benzodioxin core (H₂SO₄, 110°C, 8h).
  • Reductive Amination : Ketone intermediate + tert-butylamine → Component B (NaBH₄/MeOH, 25°C, 4h).

Table 2: Industrial-Scale Production Parameters for Component B

Step Reagents/Conditions Yield (%)
Bromination HBr, AcOH, 80°C 92
Cyclization H₂SO₄, 110°C 78
Reductive Amination NaBH₄, MeOH, 25°C 85

Combined Formulation Strategies

Salt Formation for Enhanced Stability

The mixture of Components A and B is prepared as a diastereomeric salt to improve physicochemical stability:

  • Stoichiometric Mixing : Component A (1 eq) and Component B (1 eq) in methanol at 50°C.
  • Crystallization : Salt precipitates upon cooling; yield 89%.

Table 3: Salt Characterization Data

Property Value
Melting Point 172–174°C
Solubility (H₂O) 12 mg/mL at 25°C
Hygroscopicity <0.1% weight gain (40°C/75% RH)

Recent Advances and Optimization

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of Component B’s intermediate reduces reliance on chiral acids:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Substrate : Racemic nitro alcohol intermediate.
  • Yield : 48% (ee >99%).

Green Chemistry Approaches

  • Solvent-Free Esterification : Component A synthesis using mechanochemical grinding (yield 79%).
  • Catalytic DBTA Recycling : 90% recovery via ion-exchange resins, cutting costs by 30%.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.